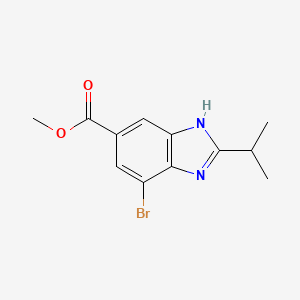
Methyl 4-Bromo-2-isopropylbenzimidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Bromo-2-isopropylbenzimidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and imidazole ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-bromo-2-isopropylaniline with formic acid and hydrochloric acid, followed by esterification with methanol.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using a multi-step process involving the bromination of 2-isopropylbenzimidazole, followed by esterification with methanol under acidic conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-Bromo-2-isopropylbenzimidazole-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: It is being investigated for its anticancer properties, with studies suggesting its ability to inhibit the growth of certain cancer cells. Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. In the case of its antimicrobial activity, it is believed to disrupt bacterial cell wall synthesis. For its anticancer properties, it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Methyl 4-Bromo-2-methylbenzimidazole-6-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 4-Chloro-2-isopropylbenzimidazole-6-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: Methyl 4-Bromo-2-isopropylbenzimidazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
methyl 7-bromo-2-propan-2-yl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-6(2)11-14-9-5-7(12(16)17-3)4-8(13)10(9)15-11/h4-6H,1-3H3,(H,14,15) |
InChI Key |
UWTVUCGXFFDXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)
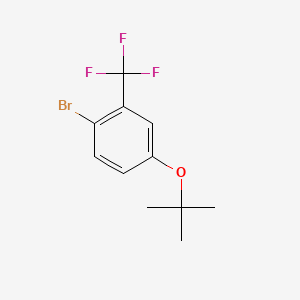


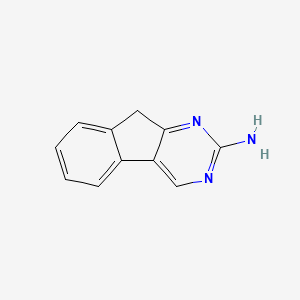
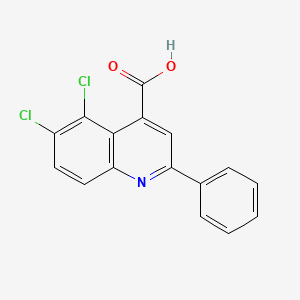
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
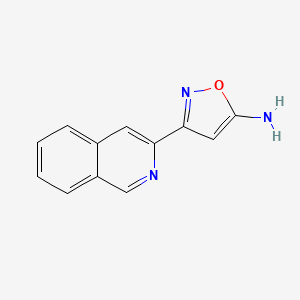
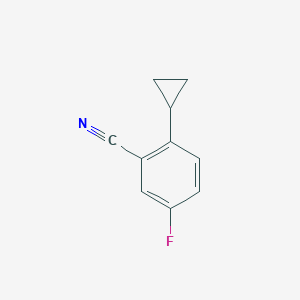
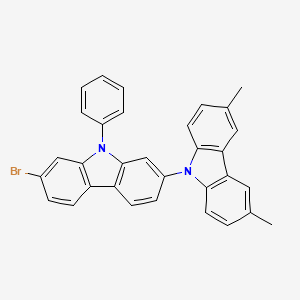


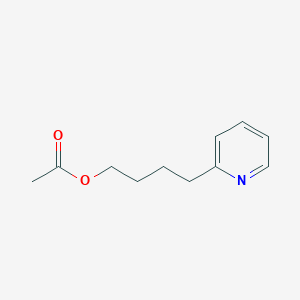
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
